molecular formula C21H19N3O4S B3406088 Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate CAS No. 223110-41-6

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate

Cat. No.: B3406088
CAS No.: 223110-41-6
M. Wt: 409.5 g/mol
InChI Key: FRQXZRWRMYDSTG-UHFFFAOYSA-N
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Description

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a thioacetate moiety, a cyano group, a furan-2-yl substituent, and a phenylcarbamoyl functional group. The 1,4-DHP scaffold is notable in medicinal chemistry for its redox activity and role in modulating ion channels, though the specific biological or industrial applications of this compound remain underexplored in the provided literature.

Properties

IUPAC Name

methyl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-13-18(20(26)24-14-7-4-3-5-8-14)19(16-9-6-10-28-16)15(11-22)21(23-13)29-12-17(25)27-2/h3-10,19,23H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQXZRWRMYDSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where cyanoacetamides are used as key intermediates . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might produce a more saturated derivative.

Scientific Research Applications

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Functional Group Variations

The compound’s 1,4-DHP core distinguishes it from pyrimidine-based analogs, such as Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (), which features a pyrimidine ring and a thietan-3-yloxy group. While both share a thioacetate side chain, the 1,4-DHP core in the target compound may confer distinct electronic properties, such as enhanced redox activity compared to pyrimidine systems .

Closer structural analogs include AZ331 and AZ257 (), which are 1,4-DHP derivatives with thioether-linked oxoethyl groups. Key differences include:

  • AZ331 : Substituted with a 4-methoxyphenyl-oxoethyl thioether and a 2-methoxyphenyl carboxamide.
  • AZ257 : Features a 4-bromophenyl-oxoethyl thioether instead.
  • Target Compound : Replaces the oxoethyl thioether with a methyl thioacetate group and introduces a phenylcarbamoyl substituent at position 5.

Substituent Effects on Physicochemical Properties

  • Cyano Group (Position 3): Electron-withdrawing nature may stabilize the 1,4-DHP ring and reduce basicity compared to non-cyano analogs.
  • Phenylcarbamoyl (Position 5) : Introduces a polar amide linkage, likely improving aqueous solubility relative to alkyl or aryl ethers.
  • Thioacetate (Position 2) : The methyl ester may act as a prodrug moiety, with hydrolysis yielding a free thiol for enhanced reactivity or binding .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,4-DHP 3-cyano, 4-furan-2-yl, 5-phenylcarbamoyl, 2-(methyl thioacetate) ~443.5* Polar carbamoyl, redox-active core
AZ331 () 1,4-DHP 3-carboxamide (2-methoxyphenyl), 2-thioether (4-methoxyphenyl-oxoethyl) ~525.6* Methoxy groups enhance lipophilicity
AZ257 () 1,4-DHP 3-carboxamide (2-methoxyphenyl), 2-thioether (4-bromophenyl-oxoethyl) ~584.4* Bromine adds steric bulk/halogen bonding
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)...] () Pyrimidine 4-thietan-3-yloxy, 2-thioacetate ~344.4* Thietan ring may confer conformational rigidity

*Estimated based on structural formulas.

Biological Activity

Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H23N3O4SC_{23}H_{23}N_{3}O_{4}S with a molecular weight of 437.51 g/mol. It contains several functional groups, including a cyano group, a furan ring, and a dihydropyridine moiety, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. Studies have shown that this compound has demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. The compound's ability to inhibit tumor growth in vivo has been documented in xenograft models, where it significantly reduced tumor size compared to control groups.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It modulates receptor activity related to inflammation and apoptosis.
  • Oxidative Stress Reduction : It enhances antioxidant defenses within cells, reducing oxidative damage.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study BAssess anticancer effectsInduced apoptosis in MCF7 breast cancer cells with IC50 values around 15 µM after 48 hours of treatment.
Study CInvestigate anti-inflammatory propertiesReduced IL-6 levels by 40% in LPS-stimulated macrophages at concentrations of 10 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution. For example, a thiol-containing 1,4-dihydropyridine precursor (e.g., 3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-2-thiol) reacts with methyl chloroacetate in ethanol under reflux conditions with sodium acetate as a base. This method yields ~85% for structurally analogous compounds, as demonstrated in similar syntheses of thioacetamide derivatives . Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-dioxane mixtures.

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and substituent positioning (e.g., furan orientation, dihydropyridine ring conformation) .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., methyl ester at δ ~3.6 ppm, furan protons at δ ~6.5–7.5 ppm) .
  • IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, carbonyl at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 436.1) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer :

  • Substituent modification : Vary the furan-2-yl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on bioactivity. Replace phenylcarbamoyl with alkylcarbamoyl to study hydrophobicity effects .
  • Biological assays : Test derivatives for enzyme inhibition (e.g., kinase or protease assays) or receptor binding (e.g., radioligand displacement). Compare IC50_{50} values to establish SAR trends.
  • Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like ATP-binding pockets or allosteric sites. Validate with mutational studies .

Q. What experimental strategies optimize reaction yields and scalability for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can model interactions between ethanol/water ratios and reaction time .
  • Flow chemistry : Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., oxidation of the dihydropyridine ring) .
  • Catalyst screening : Test bases like DBU or K2_2CO3_3 to improve thiolate formation efficiency .

Q. How do researchers address stability challenges of the 1,4-dihydropyridine core under oxidative conditions?

  • Methodological Answer :

  • Stress testing : Expose the compound to heat (40–80°C), light (UV-Vis), and varying pH (1–13). Monitor degradation via HPLC or LC-MS to identify labile sites (e.g., dihydropyridine ring oxidation to pyridine) .
  • Stabilization strategies :
  • Add antioxidants (e.g., BHT) to reaction mixtures.
  • Use inert atmospheres (N2_2/Ar) during synthesis and storage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate
Reactant of Route 2
Methyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.